beta-Ionol

Vue d'ensemble

Description

Synthesis Analysis

Beta-Ionol is synthesized by the Koenigs–Knorr method . More details about its synthesis process can be found in the referenced literature .Molecular Structure Analysis

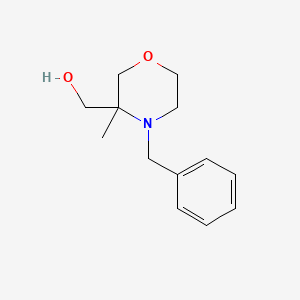

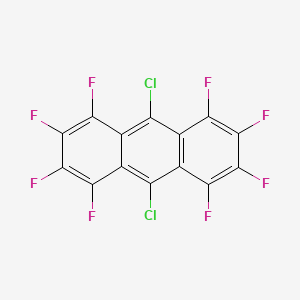

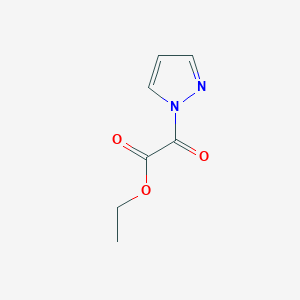

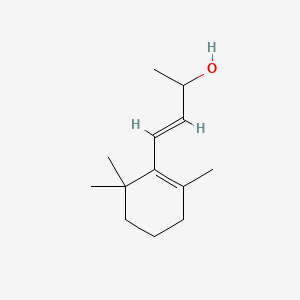

The molecular formula of this compound is C13H22O . Its average mass is 194.313 Da and its monoisotopic mass is 194.167068 Da . The ChemSpider ID for this compound is 4523692 .Physical and Chemical Properties Analysis

This compound has a density of 0.928 g/mL at 20°C (lit.) and a boiling point of 107°C at 3 mm Hg (lit.) . Its refractive index is n20/D 1.501 . It has a flash point of 105.7°C .Applications De Recherche Scientifique

Ion Selectivity in Membrane Channels

Beta-Ionol, in the context of beta-cyclodextrin (betaCD) and alpha-hemolysin (alphaHL), shows significant potential in altering ion selectivity in membrane channels. Luo et al. (2010) demonstrated that betaCD can increase the Cl(-) selectivity of the alphaHL channel when inserted into the pore lumen. This finding is crucial for understanding ion channel modification and has implications for developing nanoscale devices and biotechnological applications (Luo, Egwolf, Walters, & Roux, 2010).

Radiopharmaceutical Imaging

This compound, and related compounds, have applications in the field of radiopharmaceutical imaging. Donnard et al. (2009) reported the development of an integrated apparatus using a PIM device (Parallel Ionization Multiplier) for beta autoradiography. This technique is extensively used in pharmacology and biological studies for observing organism responses to specific molecules (Donnard, Arlicot, Berny, Carduner, Leray, Morteau, Servagent, & Thers, 2009).

Particle Dynamics in Storage Rings

The BETACOOL program, as described by Meshkov et al. (2006), is based on simulating ion beam dynamics in storage rings. This program, involving algorithms for understanding ion distribution and dynamics, could potentially include this compound in its simulations for enhancing the understanding of ion behavior under various conditions (Meshkov, Pivin, Sidorin, Smirnov, & Trubnikov, 2006).

Asymmetric Oxidation for Chiral Aroma Preparation

Ezoe et al. (2022) explored the use of this compound in the asymmetric oxidation process, using a heme acquisition system derived from symbiotic fluorescent bacteria. This innovative approach yielded enantiomerically pure beta- and alpha-ionols, which have applications in creating chiral aromas with distinct floral and fruity characteristics (Ezoe, Ueda, Matsuo, Nagaoka, & Akakabe, 2022).

Modification of Transmembrane Protein Pores

Gu et al. (2000) investigated the modification of charge selectivity in transmembrane protein pores using cyclodextrins, including this compound-related compounds, as noncovalent molecular adapters. This study highlighted the ability of these compounds to alter the ion selectivity of bacterial pore-forming toxins, thereby contributing to the development of membrane channels for various biotechnological applications (Gu, Dalla Serra, Vincent, Vigh, Cheley, Braha, & Bayley, 2000).

Sodium and Sodium-Ion Batteries Research

Research on sodium batteries, as discussed by Delmas (2018), has evolved over the years, with this compound potentially playing a role in these developments. The high Na+ ion conductivity in beta-Al2O3, a related compound, has paved the way for high-energy batteries, suggesting a potential area where this compound could contribute (Delmas, 2018).

Dye Adsorption Studies

Beta-cyclodextrin polymers, closely related to this compound, have been used in the removal of various dyes from aqueous solutions. Crini (2003) showed that these polymers have high sorption capacities towards dyes, indicating a potential area where this compound could be relevant (Crini, 2003).

Orientations Futures

Mécanisme D'action

Target of Action

Beta-Ionol, also known as b-ionol, is a sesquiterpenoid . Sesquiterpenoids are terpenes with three consecutive isoprene units . .

Biochemical Pathways

It’s known that sesquiterpenoids can influence various biochemical pathways due to their diverse structures and functional groups

Pharmacokinetics

The physical and chemical properties of this compound, such as its molecular weight (19431) and boiling point (107 °C/3 mmHg), suggest that it may have good bioavailability .

Result of Action

One study suggests that this compound has antimelanogenetic effects

Propriétés

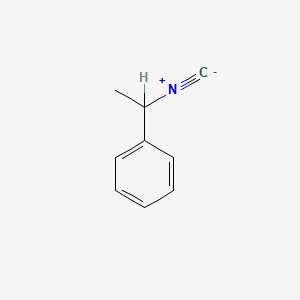

IUPAC Name |

4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8,11,14H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOPDZWOYFOHGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865028 | |

| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22029-76-1 | |

| Record name | β-Ionol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22029-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.